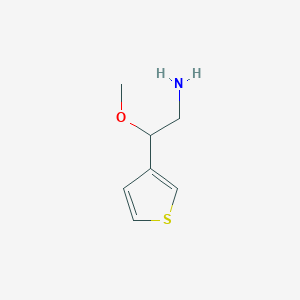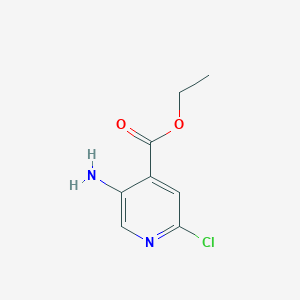
2-メトキシ-2-(チオフェン-3-イル)エタン-1-アミン
説明
科学的研究の応用
ピリミジン誘導体の合成
“2-メトキシ-2-(チオフェン-3-イル)エタン-1-アミン”は、ピリミジン誘導体の合成における反応剤として使用できます。 これらの誘導体は、さまざまなイソチオシアナトケトンと反応させることによって合成され、潜在的な薬理活性を持つ化合物につながる可能性があります .
アシルグアニジン誘導体の合成
この化合物は、アロイル S-メチルイソチオ尿素と反応させることによって、アシルグアニジン誘導体の合成にも関与している可能性があります。 アシルグアニジンは、さまざまな医療用途における治療上の重要性で知られています .
抗炎症作用
“2-メトキシ-2-(チオフェン-3-イル)エタン-1-アミン”と同様の、チオフェン核を含む化合物は、抗炎症作用を示すことがわかっています。 このような化合物は、抗炎症剤としての有効性を確認するために合成および試験することができます .
セロトニンアンタゴニスト
一部のチオフェン誘導体はセロトニンアンタゴニストとして作用し、アルツハイマー病などの神経疾患の治療に使用されています。 問題の化合物は、セロトニンアンタゴニストとしての活性を高めるために改変される可能性があります .
チオフェン環の構築
アセチレンエステルは、チオフェン環を構築するための前駆体として役立ちます。 “2-メトキシ-2-(チオフェン-3-イル)エタン-1-アミン”は、アセチレンエステルやその他の出発物質を含む多成分アプローチを利用して、エチル 2-(2-(ジメチルアミノ)チオフェン-3-イル)-2-オキソ酢酸誘導体を合成するために使用できます .
医薬品化学
チオフェン系アナログは、生物学的に活性な化合物の潜在的なクラスとみなされています。それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を開発するために重要な役割を果たします。 問題の化合物は、そのチオフェンコアのためにこの分野の重要なプレーヤーになる可能性があります .
生化学分析
Biochemical Properties
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo condensation reactions with iminodiacetic acid to form piperazine-2,6-dione derivatives . This interaction suggests that 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions.
Cellular Effects
The effects of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes, thereby altering the cellular response to external stimuli . Additionally, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can modulate metabolic pathways, leading to changes in the levels of specific metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with certain enzymes can result in the formation of stable complexes that inhibit enzyme activity . Additionally, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can degrade over time, leading to a decrease in its biological activity . Additionally, prolonged exposure to this compound can result in changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of optimizing dosage regimens in experimental studies.
Metabolic Pathways
2-Methoxy-2-(thiophen-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates . These intermediates can further participate in downstream metabolic pathways, affecting the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the intracellular distribution of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine may localize to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Alternatively, it may be directed to the mitochondria, influencing cellular metabolism and energy production.
特性
IUPAC Name |
2-methoxy-2-thiophen-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXSTPBQUIIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)









